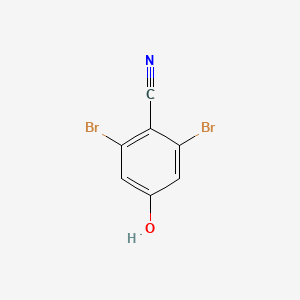![molecular formula C8H7ClN2O B3033116 (2-氯-1H-苯并[d]咪唑-6-基)甲醇 CAS No. 857070-66-7](/img/structure/B3033116.png)
(2-氯-1H-苯并[d]咪唑-6-基)甲醇
描述
“(2-chloro-1H-benzo[d]imidazol-6-yl)methanol” is a chemical compound with the molecular formula C8H7ClN2O and a molecular weight of 182.61 . It is stored in an inert atmosphere at 2-8°C .
Synthesis Analysis
While specific synthesis methods for “(2-chloro-1H-benzo[d]imidazol-6-yl)methanol” were not found, there have been recent advances in the synthesis of substituted imidazoles . These heterocycles are key components to functional molecules used in a variety of everyday applications . A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been reported, which involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Molecular Structure Analysis
The InChI code for “(2-chloro-1H-benzo[d]imidazol-6-yl)methanol” is 1S/C8H7ClN2O/c9-8-10-6-2-1-5(4-12)3-7(6)11-8/h1-3,12H,4H2,(H,10,11) . This indicates the presence of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom in the molecule .Physical And Chemical Properties Analysis
“(2-chloro-1H-benzo[d]imidazol-6-yl)methanol” has a boiling point of approximately 432.5±37.0°C at 760 mmHg and a melting point of 179°C . It is soluble in water, with a solubility of 1.16 mg/ml or 0.00633 mol/l .科学研究应用
复杂化学结构的合成
(2-氯-1H-苯并[d]咪唑-6-基)甲醇用于合成复杂的化学结构。例如,它参与制备 4-(1-烷基-苯并[d]咪唑-2-基)-2-苯基-2,3-二氢苯并(b)[1,4]噻氮平,这是一种在各种化学应用中显示出前景的化合物 (Dubey et al., 2003)。
在晶体学中的作用
该化合物在晶体学研究中至关重要。其在低温下的详细表征揭示了一种完美有序的结构,这对于理解各种化合物的分子和晶体结构至关重要 (Tessler & Goldberg, 2004)。
荧光探针的开发
它在荧光探针的合成中起着重要作用。研究表明,(2-氯-1H-苯并[d]咪唑-6-基)甲醇的衍生物可用于开发表现出强荧光的探针,可用于各种科学调查 (Zheng Wen-yao, 2012)。
化学转化过程
该化合物用于化学转化过程中,例如将 (1-甲基-1H-咪唑-2-基)甲醇衍生物转化为羰基化合物。这种转化在创建各种化学实体方面具有重要意义 (Ohta et al., 1987)。
抗氧化和抗菌活性
已经进行研究来合成和评估该化合物的衍生物的抗氧化和抗菌活性。这些研究为开发新药和治疗剂做出了重大贡献 (Bassyouni et al., 2012)。
催化应用
它已被用于合成化学反应的催化剂。例如,它在合成钌配合物中的应用,该配合物催化 (1H-苯并[d]咪唑-2-基)甲醇氧化为 1H-苯并[d]咪唑-2-甲醛,是其在催化中的应用的一个例子 (Liu et al., 2017)。
缓蚀
该化合物还因其在缓蚀中的作用而受到研究,特别是在酸性环境中保护金属免受腐蚀。该应用在工业过程和材料科学中具有重要意义 (Fergachi et al., 2019)。
安全和危害
The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements P261, P305+P351+P338 advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
未来方向
While specific future directions for “(2-chloro-1H-benzo[d]imidazol-6-yl)methanol” were not found, the field of imidazole synthesis is active and evolving. Recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the ongoing interest in these heterocycles . These compounds are key components in functional molecules used in a variety of applications, from pharmaceuticals to materials science .
作用机制
Target of Action
It’s known that imidazole-containing compounds, which include this compound, have a broad range of chemical and biological properties . They have been found to interact with various enzymes such as cyclooxygenase-2 (COX-2), and they can bind to DNA grooves .
Mode of Action
It’s believed to inhibit the activity of certain enzymes, such as cox-2. This enzyme is responsible for the production of pro-inflammatory molecules, and by inhibiting its activity, the compound is thought to reduce inflammation and the associated symptoms. Additionally, it has been found to bind to DNA grooves and has peroxide-mediated DNA-cleavage properties .
Biochemical Pathways
For instance, they can affect the pathways involved in inflammation by inhibiting the activity of COX-2. They can also interact with DNA, potentially affecting the pathways involved in DNA replication and transcription .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
The compound has been found to have a variety of biological activities. In animal studies, it has been found to reduce inflammation, oxidative stress, and DNA damage. It has also been found to reduce the growth of cancer cells in vitro and to inhibit the metastasis of certain types of cancer cells.
生化分析
Biochemical Properties
(2-chloro-1H-benzo[d]imidazol-6-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular processes . Additionally, (2-chloro-1H-benzo[d]imidazol-6-yl)methanol can bind to specific receptors on the cell surface, influencing cell signaling pathways .
Cellular Effects
The effects of (2-chloro-1H-benzo[d]imidazol-6-yl)methanol on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, (2-chloro-1H-benzo[d]imidazol-6-yl)methanol can alter gene expression by interacting with transcription factors and other regulatory proteins . These changes in gene expression can have significant effects on cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of (2-chloro-1H-benzo[d]imidazol-6-yl)methanol involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation . For instance, it has been shown to inhibit the activity of certain kinases, which are critical for cell signaling and regulation . Additionally, (2-chloro-1H-benzo[d]imidazol-6-yl)methanol can induce changes in gene expression by binding to DNA or interacting with transcription factors . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-chloro-1H-benzo[d]imidazol-6-yl)methanol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that (2-chloro-1H-benzo[d]imidazol-6-yl)methanol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolism .
Dosage Effects in Animal Models
The effects of (2-chloro-1H-benzo[d]imidazol-6-yl)methanol vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response . Additionally, high doses of (2-chloro-1H-benzo[d]imidazol-6-yl)methanol can result in toxic or adverse effects, including cell death and tissue damage .
Metabolic Pathways
(2-chloro-1H-benzo[d]imidazol-6-yl)methanol is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound can inhibit key enzymes in glycolysis and the citric acid cycle, leading to changes in energy production and overall cellular metabolism. These interactions highlight the compound’s potential impact on metabolic pathways and its role in regulating cellular energy balance.
属性
IUPAC Name |
(2-chloro-3H-benzimidazol-5-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-8-10-6-2-1-5(4-12)3-7(6)11-8/h1-3,12H,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZZPVUEIUQVQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)NC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647358 | |
| Record name | (2-Chloro-1H-benzimidazol-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857070-66-7 | |
| Record name | (2-Chloro-1H-benzimidazol-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[1,1'-Binaphthalen]-2-ol](/img/structure/B3033041.png)
![4-[(E)-2-(4-nitrophenyl)vinyl]pyridine](/img/structure/B3033043.png)
![2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetic acid](/img/structure/B3033044.png)








